1-(2,6-dichlorobenzyl)-4-(dimethylamino)pyridinium
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-N,N-dimethyl-4-pyridin-1-iumamine is a chemical compound known for its unique structure and properties This compound features a pyridine ring substituted with a 2,6-dichlorophenyl group and a dimethylamino group
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzyl)-4-(dimethylamino)pyridinium typically involves the reaction of 2,6-dichlorobenzyl chloride with N,N-dimethyl-4-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvents and catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-N,N-dimethyl-4-pyridin-1-iumamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-N,N-dimethyl-4-pyridin-1-iumamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(dimethylamino)pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-N,N-dimethyl-4-pyridin-1-iumamine can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Known for its use in herbicides.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Studied for its biological activities and potential therapeutic applications
Properties
Molecular Formula |
C14H15Cl2N2+ |
---|---|
Molecular Weight |
282.2g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C14H15Cl2N2/c1-17(2)11-6-8-18(9-7-11)10-12-13(15)4-3-5-14(12)16/h3-9H,10H2,1-2H3/q+1 |
InChI Key |
NWEBNKIPPPLMNS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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